![molecular formula C12H15BrO3Zn B14879707 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14879707.png)
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 4-bromoanisole with 2-(1,3-dioxan-2-yl)ethanol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran as the solvent, which helps to stabilize the organozinc compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically produced in batches and stored under an inert atmosphere to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling reactions: It is commonly used in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base, such as potassium tert-butoxide.
Coupling reactions: Reagents such as palladium or nickel catalysts are used in coupling reactions. The reaction conditions often involve heating and the use of an inert atmosphere.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and the other reactant.
Scientific Research Applications
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide has a wide range of scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the formation of carbon-carbon bonds.
Material science: It is used in the synthesis of polymers and other materials with specific properties.
Biological research: The compound can be used to modify biomolecules and study their interactions.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- 3-Methyl-2-pyridylzinc bromide
Uniqueness
4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific structure, which includes both a phenyl group and a 1,3-dioxane ring. This structure provides the compound with distinct reactivity and stability compared to other organozinc compounds. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H15BrO3Zn |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h2-3,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
KCEGSFMBXDLBSH-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


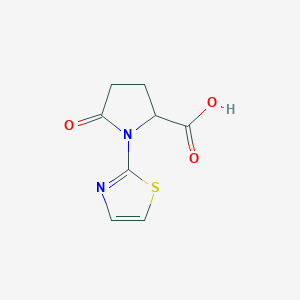
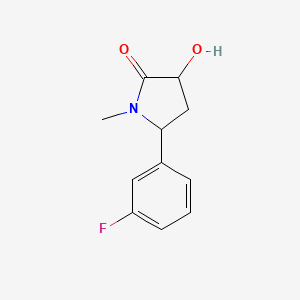
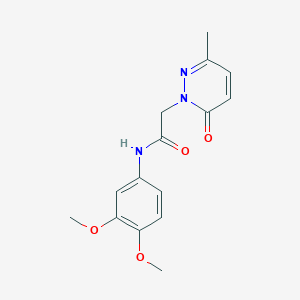
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14879652.png)
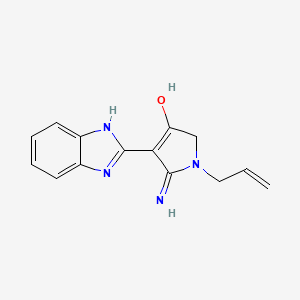
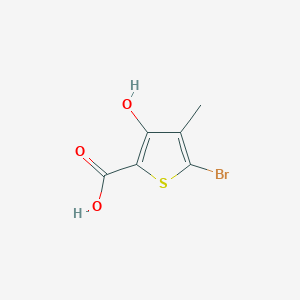
![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
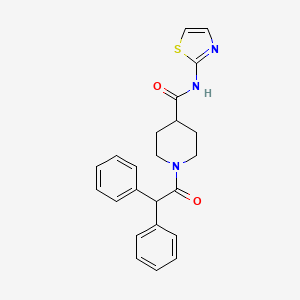
![[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879684.png)

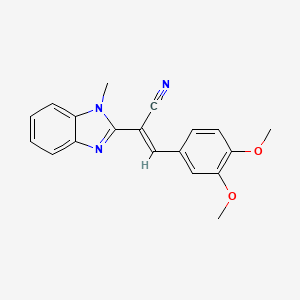
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
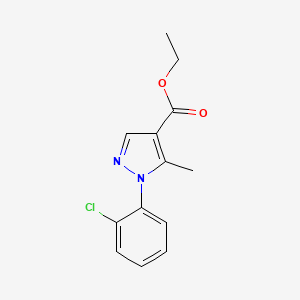
![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
